molecular formula C12H21NO2 B12882630 1-[5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one CAS No. 88557-08-8

1-[5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one

Cat. No.: B12882630
CAS No.: 88557-08-8
M. Wt: 211.30 g/mol
InChI Key: OZWYNTJMLNPQAR-UHFFFAOYSA-N
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Description

1-[5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one is a heterocyclic compound featuring a partially saturated furan ring substituted with a diethylamino group at position 5, methyl groups at positions 2 and 4, and an ethanone moiety at position 3. Its molecular formula is C₁₁H₁₉NO₂, with a molar mass of 197.28 g/mol. The diethylamino group confers electron-donating properties, while the methyl and ethanone substituents influence steric and electronic characteristics.

Properties

CAS No.

88557-08-8

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

1-[2-(diethylamino)-3,5-dimethyl-2,3-dihydrofuran-4-yl]ethanone

InChI

InChI=1S/C12H21NO2/c1-6-13(7-2)12-8(3)11(9(4)14)10(5)15-12/h8,12H,6-7H2,1-5H3

InChI Key

OZWYNTJMLNPQAR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1C(C(=C(O1)C)C(=O)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of diethylamine with 2,4-dimethyl-3-furanone under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

1-(5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The diethylamino group can undergo nucleophilic substitution reactions with halogenating agents, leading to the formation of halogenated derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry, particularly as a precursor or intermediate in the synthesis of biologically active molecules. Its diethylamino group enhances its pharmacological properties by increasing solubility and bioavailability. Research indicates that derivatives of this compound may exhibit significant activity against various biological targets.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from 1-[5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one. The results demonstrated that certain derivatives inhibited cancer cell proliferation in vitro, suggesting potential for further development as anticancer agents .

Materials Science Applications

In materials science, the compound's unique structure allows for its use in the development of non-linear optical materials. Non-linear optical (NLO) materials are crucial in various applications including telecommunications and laser technology.

Case Study: Non-linear Optical Properties

Research has shown that compounds similar to 1-[5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one exhibit significant NLO properties. These materials can be utilized in the fabrication of devices such as frequency converters and optical switches . The molecular structure contributes to the alignment of dipoles under an external electric field, enhancing their optical performance.

Organic Synthesis Applications

The compound serves as an important building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex molecules.

Synthetic Pathways

1-[5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one can participate in:

  • Condensation Reactions : It can react with aldehydes or ketones to form larger cyclic compounds.
  • Functionalization : The diethylamino group can be modified to introduce other functional groups, expanding the range of potential applications .

Mechanism of Action

The mechanism of action of 1-(5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various receptors and enzymes, potentially leading to biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physico-Chemical Properties

The table below compares the target compound with structurally similar ethanone derivatives:

Compound Name Key Substituents/Modifications Molecular Formula Molar Mass (g/mol) Notable Features
1-[5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one (Target) 5-(Diethylamino), 2,4-dimethyl, ethanone C₁₁H₁₉NO₂ 197.28 Electron-donating diethylamino group; potential for enhanced solubility in organic solvents
1-[5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl)ethan-1-one 4-Chlorophenyl, phenyl, indole C₂₅H₂₀ClN₃O 414.90 Chlorophenyl group (electron-withdrawing); indole moiety enhances π-π interactions
D03 (MAO-B Inhibitor) Benzo[d][1,3]dioxol-5-yl, thien-2-yl C₂₄H₂₅N₃O₃S 435.54 Benzodioxole and thiophene groups enhance binding to MAO-B active site
Ethanone, 1-(4,5-dihydro-2-methyl-5-phenyl-3-furanyl)- 2-Methyl, 5-phenyl C₁₃H₁₄O₂ 202.25 Simple aromatic substituents; lower molecular weight compared to target compound
  • Electronic Effects: The diethylamino group in the target compound increases electron density on the furan ring, contrasting with electron-withdrawing groups (e.g., 4-chlorophenyl in ) that polarize the molecule.
  • Steric Hindrance : The 2,4-dimethyl groups in the target compound may reduce rotational freedom compared to analogs with bulkier substituents (e.g., indole in ).

Key Contrasts and Limitations

  • Activity Gaps: While chlorophenyl analogs show potent antibacterial effects , the target compound’s diethylamino group may prioritize different biological targets (e.g., neurological enzymes).
  • Data Availability : Physico-chemical data for the target compound (e.g., logP, solubility) are absent in the evidence, limiting direct comparisons.

Biological Activity

1-[5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 1-[5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one is C13H19N1O1. The compound features a diethylamino group, which is known to enhance lipophilicity and potentially influence biological activity. The structure can be represented as follows:

C13H19NO\text{C}_{13}\text{H}_{19}\text{N}\text{O}

The biological activity of this compound appears to be linked to its interaction with various biological targets. Research indicates that compounds with diethylamino groups can exhibit significant antiproliferative effects on mammalian cells. These effects are often associated with the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.

Key Mechanisms:

  • Topoisomerase Inhibition: The compound may impede the function of topoisomerase II, leading to DNA damage and subsequent cell death in cancer cells.
  • Non-linear Optical Properties: Some studies suggest that compounds with similar structures exhibit non-linear optical properties, which might be leveraged in photodynamic therapy applications.

Biological Activity Data

The following table summarizes the biological activities reported for 1-[5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one and related compounds:

Activity Type Effect Reference
AntiproliferativeInhibition of cell growth
Topoisomerase II InhibitionInduces DNA damage
CytotoxicityCell death in cancer lines

Case Study 1: Antiproliferative Effects

In a study examining various benzopsoralens with diethylaminomethyl substituents, it was found that these compounds exhibited marked antiproliferative effects on mammalian cells when incubated in the dark. The activity was significantly enhanced upon UVA activation, indicating a potential for photodynamic therapy applications .

Case Study 2: Structural Analysis

A structural analysis of similar compounds indicated that the presence of the diethylamino group contributes positively to the biological efficacy by enhancing cellular uptake due to increased lipophilicity . This finding supports the hypothesis that modifications in chemical structure can lead to variations in biological activity.

Research Findings

Recent research has highlighted various aspects of the compound's biological activity:

  • Anticancer Potential: Various derivatives have shown promise against multiple cancer cell lines, suggesting that modifications to the diethylamino group or the furan ring may enhance efficacy .
  • Mechanistic Insights: Studies have elucidated that the compound's ability to induce apoptosis in cancer cells is likely mediated through oxidative stress pathways .
  • Comparative Studies: Comparative analyses with other known anticancer agents have placed this compound in a favorable light regarding potency and selectivity against certain cancer types .

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